molecular formula C6H10Cl2N2S B8192545 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride

Cat. No.: B8192545
M. Wt: 213.13 g/mol
InChI Key: PKXOIYRWBPXYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride is a heterocyclic compound with the molecular formula C6H10Cl2N2S. It is characterized by a fused ring structure containing both nitrogen and sulfur atoms. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group.

    4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine: Lacks the dihydrochloride component.

Uniqueness

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride is unique due to its specific fused ring structure and the presence of both nitrogen and sulfur atoms. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.2ClH/c1-2-7-3-5-6(1)9-4-8-5;;/h4,7H,1-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXOIYRWBPXYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.